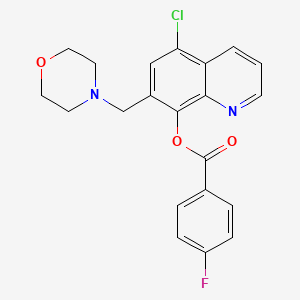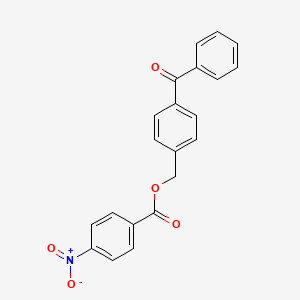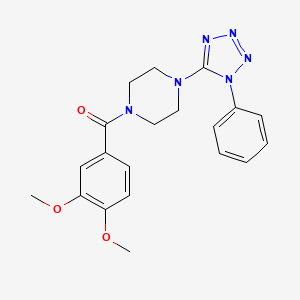![molecular formula C19H22BrN3O B3593945 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3593945.png)
4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
概要
説明
Reagents: 4-bromo-N-phenylbenzamide, 4-ethylpiperazine
Product: 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
-
Step 1: Synthesis of 4-bromoaniline
Reagents: 4-bromonitrobenzene, reducing agent (e.g., iron powder, hydrochloric acid)
Conditions: Reflux in ethanol
Product: 4-bromoaniline
-
Step 2: Formation of 4-bromo-N-phenylbenzamide
Reagents: 4-bromoaniline, benzoyl chloride
Conditions: Base (e.g., pyridine), room temperature
Product: 4-bromo-N-phenylbenzamide
化学反応の分析
Types of Reactions
4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The benzamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of amines or alcohols.
科学的研究の応用
4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The ethylpiperazine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The bromine atom and benzamide group may also contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Uniqueness
4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the ethylpiperazine group, which imparts specific chemical and biological properties. This makes it distinct from other brominated benzamides and piperazine derivatives.
特性
IUPAC Name |
4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-2-22-11-13-23(14-12-22)18-9-7-17(8-10-18)21-19(24)15-3-5-16(20)6-4-15/h3-10H,2,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSZCRTNVDOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea](/img/structure/B3593864.png)

![5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3593875.png)
![3-(anilinosulfonyl)-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3593882.png)

![N-CYCLOHEXYL-N'-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)UREA](/img/structure/B3593910.png)
![N-(2,3-dichlorophenyl)-2-[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanylacetamide](/img/structure/B3593914.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3593916.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3593923.png)
![5-(3-nitrophenyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B3593925.png)
![1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B3593933.png)

![N-[2-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B3593937.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(4-ethylphenyl)benzamide](/img/structure/B3593940.png)
